4-cyclopentanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane
Description
Introduction to 4-Cyclopentanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane
Chemical and Structural Framework of 1,4-Thiazepane Derivatives
The 1,4-thiazepane scaffold is a seven-membered saturated heterocycle containing one nitrogen and one sulfur atom at the 1- and 4-positions, respectively. This ring system adopts a chair-like conformation, enabling unique stereoelectronic properties that distinguish it from planar aromatic systems. The incorporation of sulfur enhances metabolic stability, while nitrogen facilitates hydrogen bonding, making 1,4-thiazepanes versatile in medicinal chemistry.
Recent synthetic advances, such as the one-pot conjugate addition/cyclization of α,β-unsaturated esters with 1,2-amino thiols, have streamlined access to 1,4-thiazepanones, which serve as precursors to 1,4-thiazepanes. For example, microwave-assisted cyclization of 4-thioamidobutanols has emerged as an efficient method to construct this scaffold. The structural flexibility of 1,4-thiazepanes allows for diverse substitutions, enabling fine-tuning of physicochemical properties such as solubility and lipophilicity.
Table 1: Key Structural Features of 1,4-Thiazepane Derivatives
| Feature | Impact on Properties | Example in Target Compound |
|---|---|---|
| Seven-membered ring | Enhanced conformational flexibility | Chair-like conformation of thiazepane |
| Sulfur atom | Improved metabolic stability | Resistance to oxidative degradation |
| Nitrogen atom | Hydrogen-bonding capacity | Interaction with biological targets |
Significance of Cyclopentanecarbonyl and Thiophene Substituents in Heterocyclic Chemistry
The cyclopentanecarbonyl group at position 4 introduces a ketone functionality, which augments the compound’s electronic profile and steric bulk. This substituent enhances lipophilicity, potentially improving membrane permeability in biological systems. Concurrently, the thiophen-2-yl group at position 7 contributes aromaticity and electron-richness, facilitating π-π stacking interactions and electrophilic substitution reactions.
Thiophene’s reactivity stems from its 6π-electron system, which is less aromatic than benzene but more reactive toward electrophiles. This property enables regioselective functionalization at the α-position, as demonstrated in the synthesis of thiophene-containing pharmaceuticals. In 4-cyclopentanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane, the thiophene moiety likely modulates electronic effects, influencing the compound’s redox behavior and binding affinity.
The synergy between the cyclopentanecarbonyl and thiophene groups creates a balanced hybrid structure:
Historical Context and Development of Thiazepane-Based Compounds
The exploration of thiazepanes began in the mid-20th century, driven by interest in their bioactive potential. Early work focused on 1,5-benzothiazepines, which were later commercialized as cardiovascular agents (e.g., diltiazem). However, the 1,4-thiazepane scaffold remained underexplored until advancements in synthetic methodologies, such as Cu-catalyzed C–N/C–C bond formations, enabled efficient access to these frameworks.
Properties
IUPAC Name |
cyclopentyl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS2/c17-15(12-4-1-2-5-12)16-8-7-14(19-11-9-16)13-6-3-10-18-13/h3,6,10,12,14H,1-2,4-5,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXOLXHDEWBMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopentanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H13NOS
- Molecular Weight : 219.29 g/mol
- Structure : The compound features a thiazepane ring fused with a thiophene moiety and a cyclopentanecarbonyl group, contributing to its unique biological properties.
Anticoagulant Properties
Research indicates that derivatives of thiazepane compounds exhibit significant anticoagulant effects. Specifically, compounds similar to 4-cyclopentanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane have been shown to inhibit Factor Xa (FXa), an essential enzyme in the coagulation cascade. This inhibition leads to a reduction in thrombus formation, making these compounds potential candidates for treating thromboembolic disorders .
| Activity | Mechanism | Reference |
|---|---|---|
| FXa Inhibition | Direct inhibition of FXa | |
| Antithrombotic Effect | Reduces thrombus formation | |
| Potential for Oral Administration | Rapid and persistent effects |
Anti-inflammatory Effects
In addition to anticoagulant properties, thiazepane derivatives are being investigated for their anti-inflammatory activities. These compounds may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as histone deacetylases (HDACs). This modulation can lead to reduced inflammation in various disease states .
Study 1: FXa Inhibition and Antithrombotic Effects
A study conducted by Ohta et al. demonstrated that thiazepane derivatives, including the compound of interest, significantly inhibited FXa activity in vitro. The study highlighted the compound's effectiveness in preventing clot formation in animal models, suggesting its potential use as an oral anticoagulant therapy .
Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of thiazepane compounds. The findings indicated that these compounds could effectively reduce pro-inflammatory cytokine levels in cell cultures, supporting their therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazepane derivatives vary widely based on substituent type and position. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Lipophilicity : Cyclopentanecarbonyl substituents offer a balance between lipophilicity and solubility compared to bulkier cyclohexanecarbonyl groups.
- Core Heterocycle : Benzodithiazine derivatives (e.g., from ) are more rigid and polar than thiazepanes, limiting blood-brain barrier penetration but improving aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
